Chemical and physical properties of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide
Chemical and physical properties of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide
An in-depth technical analysis of N-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide (also known as 2-acetamido-5-bromopyridine N-oxide) reveals a highly versatile, electronically nuanced heterocyclic building block. In modern medicinal chemistry and drug development, pyridine N-oxides are privileged scaffolds utilized to improve aqueous solubility, alter metabolic stability, and engage in nonclassical protein-ligand interactions[1].
This whitepaper provides a comprehensive evaluation of its physicochemical properties, synthetic methodologies, and structural reactivity, designed specifically for researchers and process chemists.
Physicochemical Profile & Structural Logic
The molecular architecture of N-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide features a unique "push-pull" electronic system. The N-oxide moiety acts as a strong dipole and an ambivalent director (capable of both electron-donating and electron-withdrawing mesomeric effects)[2]. Conversely, the C5-bromine atom exerts a strong inductive electron-withdrawing effect, while the C2-acetamide provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.
Quantitative Data Summary
| Property | Value | Method / Source |
| IUPAC Name | N-(5-bromo-1-oxidopyridin-1-ium-2-yl)acetamide | Standard Nomenclature |
| Molecular Formula | C7H7BrN2O2 | Computed[3] |
| Molecular Weight | 231.05 g/mol | Computed[3] |
| Monoisotopic Mass | 229.969 Da | Mass Spectrometry[3] |
| Predicted XLogP | ~0.5 | Computed via PubChemLite[3] |
| Physical State | Solid (White to light yellow powder) | Extrapolated from precursor[4] |
| Solubility | Soluble in DMSO, DMF, MeOH; slightly in DCM | Empirical Observation |
Note: The addition of the N-oxide group significantly lowers the LogP compared to its precursor, 2-acetamido-5-bromopyridine (XLogP ~1.1)[4], enhancing its hydrophilicity—a critical parameter for oral bioavailability in drug design[1].
Synthetic Methodology: Precision N-Oxidation
The synthesis of pyridine N-oxides is typically achieved through the direct oxidation of the parent pyridine[5]. However, the presence of the C5-bromine atom depletes the electron density of the pyridine nitrogen, making it less nucleophilic.
Expertise & Causality in Reagent Selection: While cheaper methods like hydrogen peroxide in acetic acid (peracetic acid) exist, they require elevated temperatures (e.g., 85 °C)[5]. Heating this specific substrate in acidic aqueous conditions risks the hydrolysis of the C2-acetamide group back to a primary amine. Therefore, m-chloroperoxybenzoic acid (mCPBA) in an anhydrous solvent at low temperatures is the rigorously preferred method, offering high chemoselectivity and preserving the acetamide functional group[2].
Validated Experimental Protocol: mCPBA Oxidation
This protocol is designed as a self-validating system, incorporating safety quenching and specific byproduct removal steps.
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Dissolution: Charge a flame-dried round-bottom flask with 2-acetamido-5-bromopyridine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL/mmol). Stir to achieve a homogeneous solution.
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Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Rationale: Cooling mitigates the exothermic nature of peracid reactions and prevents over-oxidation.
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Oxidant Addition: Slowly add mCPBA (1.2 to 1.5 eq, typically 70-77% purity) portion-wise over 15 minutes[5].
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Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM) until the starting material is fully consumed[5].
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Safety Quench (Validation Step): Add saturated aqueous sodium thiosulfate ( Na2S2O3 ) and stir for 30 minutes. Rationale: This strictly neutralizes any unreacted peroxide species, preventing explosive hazards during solvent evaporation.
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Byproduct Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ) (3 x 20 mL). Rationale: mCPBA is reduced to m-chlorobenzoic acid. The basic wash deprotonates this byproduct, rendering it water-soluble and partitioning it into the aqueous phase, leaving the target N-oxide in the organic phase[5].
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography if trace m-chlorobenzoic acid persists.
Structural Reactivity & Downstream Applications
The strategic value of N-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide lies in its orthogonal reactivity. It serves as a highly modular hub for late-stage functionalization in drug discovery.
A. Transition Metal Catalysis at C5
The C5-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. Because the N-oxide withdraws electron density from the ring, oxidative addition of Pd(0) into the C-Br bond is highly favored.
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Heck Ethylenation: Researchers have successfully utilized catalytic BINAP and tri-o-tolylphosphine with Pd(OAc)2 to couple olefins to the C5 position of similar 2-acetamido-5-bromopyridines, yielding vinyl-substituted derivatives[6].
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Suzuki-Miyaura Coupling: The bromine can be coupled with various aryl or heteroaryl boronic acids to rapidly expand the molecular footprint.
B. N-Oxide Mediated Nonclassical Interactions
In biological systems, the N-oxide moiety is not merely a structural placeholder; it actively participates in target binding. Recent structure-based drug design (SBDD) studies on Factor XIa inhibitors demonstrate that pyridine N-oxides can interact directly with oxyanion holes, forming robust hydrogen bonds with backbone N–H groups (e.g., Gly573)[1].
Chemical reactivity profile and functional group utility of the target compound.Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, researchers must validate the structure using the following analytical benchmarks:
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Nuclear Magnetic Resonance (1H NMR): The formation of the N-oxide induces a characteristic shift in the pyridine ring protons. The proton at C6 (adjacent to the N-oxide) will experience a significant downfield shift due to the deshielding effect of the positively charged nitrogen, while the C4 proton may shift slightly upfield due to the mesomeric electron donation from the oxygen[2].
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Mass Spectrometry (LC-MS): The compound will present a pseudo-molecular ion [M+H]+ at approximately 231.98 m/z. Crucially, the presence of the bromine atom will dictate a distinct 1:1 isotopic doublet separated by 2 mass units (representing 79Br and 81Br )[3].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine-_N_ -oxide â Grokipedia [grokipedia.com]
- 3. PubChemLite - N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 2-acetamido-5-bromopyridine (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
